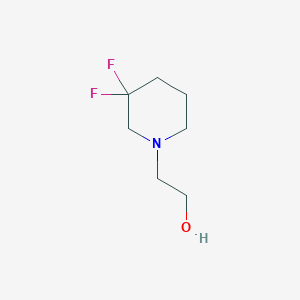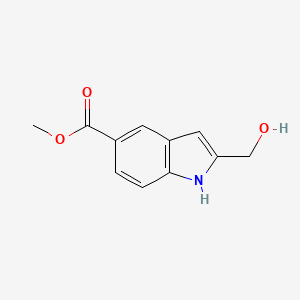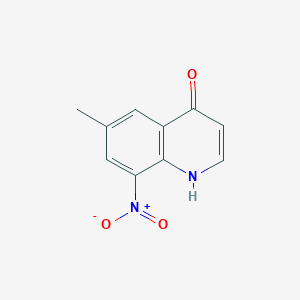
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene
Descripción general
Descripción
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene is a chemical compound with the CAS Number: 1204295-83-9 . It has a molecular weight of 170.2 and its IUPAC name is (1,1-difluoro-2-methylpropyl)benzene .
Molecular Structure Analysis
The molecular formula of this compound is C10H12F2 . The Inchi Code for this compound is 1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 .Aplicaciones Científicas De Investigación
Environmental Monitoring and Remediation
Studies on novel brominated flame retardants (NBFRs) like "1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene" focus on their occurrence, environmental fate, and toxicity. The research emphasizes the need for comprehensive environmental monitoring and the development of effective remediation strategies for these compounds due to their potential risks and persistence in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Material Development
Research on the adsorption behavior and mechanism of perfluorinated compounds (PFCs) on various adsorbents explores the development of materials for environmental cleanup. This includes studying interactions like electrostatic interaction and hydrophobic interaction, crucial for designing effective adsorbents for PFC removal from water or wastewater (Du et al., 2014).
Chemical Synthesis and Industrial Applications
The microbial degradation of polyfluoroalkyl chemicals provides insights into biotechnological approaches for handling environmental pollutants. Understanding microbial pathways for the degradation of such chemicals highlights the potential for bioremediation strategies and the development of sustainable industrial processes (Liu & Mejia Avendaño, 2013).
Fluoroalkylation Techniques
Fluoroalkylation reactions in aqueous media review the incorporation of fluorinated groups into molecules, relevant for pharmaceuticals, agrochemicals, and functional materials. This research area explores environmentally friendly methods for fluoroalkylation, emphasizing the importance of developing mild, efficient techniques for adding fluorinated groups to target molecules under green chemistry principles (Song et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,1-difluoro-2-methylpropyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVTOFSCRECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)



![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)



